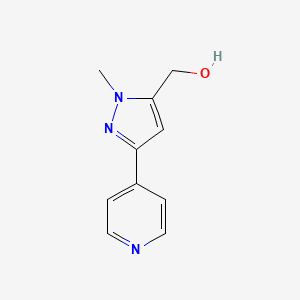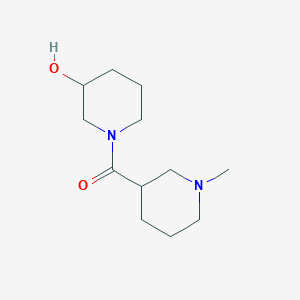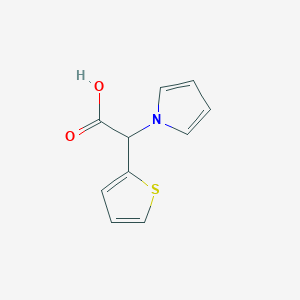![molecular formula C10H17N5O B1475553 2-[4-(6-氨基哒嗪-3-基)哌嗪-1-基]乙醇 CAS No. 1602003-55-3](/img/structure/B1475553.png)
2-[4-(6-氨基哒嗪-3-基)哌嗪-1-基]乙醇
描述
2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
一系列带有哌嗪酰胺部分的1,2,4-三嗪衍生物,包括1-[4-(5,6-双(4-取代苯基)-1,2,4-三嗪-3-基)哌嗪-1-基]-2-[4-(3-取代苯基)哌嗪-1-基]乙酮,被合成并研究其潜在的抗癌活性。这些化合物对乳腺癌细胞表现出有希望的抗增殖作用,表明它们在抗肿瘤治疗中的潜力(Yurttaş等,2014)。
合成与表征
在一项专注于新型化合物合成、表征和评价的研究中,合成了1-(4-丁氧基苯基)-1-环己基-3-(4-芳基哌嗪-1-基)-2-苯基丙醇及其二盐酸盐。然后对这些化合物进行表征,揭示了它们在科学研究中的潜在应用(Akopyan等,2013)。
晶体结构分析
报道了某些衍生物的晶体结构,例如(2R,3S)-4-(芳基甲基)-1-(4-苯基-3-氨基-2-羟基-丁基)-哌嗪,表明它们具有作为抗疟剂的潜力。该研究强调了某些取代基和分子构象在产生抗疟活性中的重要性,表明它们在药物化学中的相关性(Cunico等,2009)。
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potential anti-tubercular effects.
生化分析
Biochemical Properties
2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to activate certain kinases, leading to downstream effects on gene transcription and protein synthesis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues . The localization and accumulation of the compound can significantly affect its activity and efficacy .
Subcellular Localization
2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its location .
属性
IUPAC Name |
2-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRNOVCALUTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)

